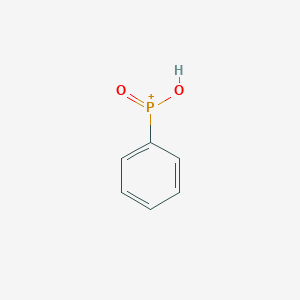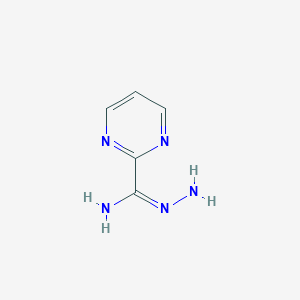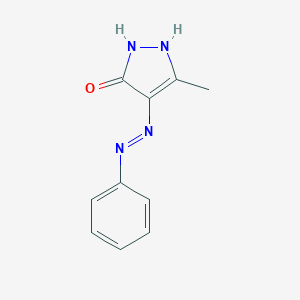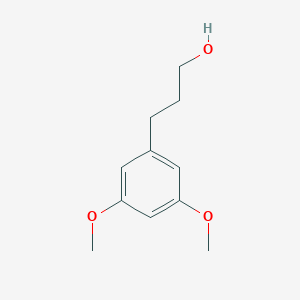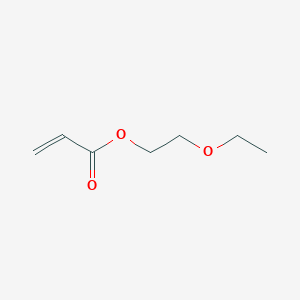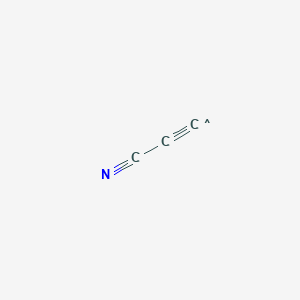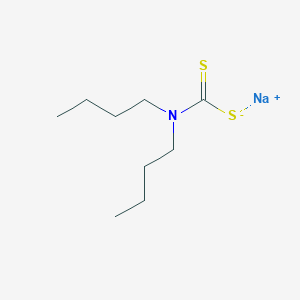
ジブチルジチオカルバミン酸ナトリウム
説明
Sodium dibutyldithiocarbamate is an organosulfur compound with the chemical formula C9H18NNaS2. It is a member of the dithiocarbamate family, which are compounds characterized by the presence of the functional group R2N−C(=S)−S−R. Sodium dibutyldithiocarbamate is widely used in various industrial and scientific applications due to its unique chemical properties.
科学的研究の応用
作用機序
Target of Action
Sodium dibutyldithiocarbamate (SDDC) primarily targets metals within biological systems . It has a strong metal binding capacity, interacting with metals such as copper (Cu II), iron (Fe II and Fe III), cobalt (Co II), manganese (Mn II), nickel (Ni II), and lead (Pb II) . These metals are often integral parts of enzymes, and their binding can inhibit enzyme activity .
Mode of Action
The mode of action of SDDC involves its strong metal binding capacity . By binding to metals, SDDC acts as an enzyme inhibitor . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition can disrupt normal cellular processes, leading to various effects depending on the specific enzymes and pathways involved.
Biochemical Pathways
It is known that dithiocarbamates, the class of compounds to which sddc belongs, can inhibit enzymes by binding to their metal cofactors . This can disrupt a wide range of biochemical pathways, potentially leading to various downstream effects.
Pharmacokinetics
It is known that sddc is a metabolite of disulfiram, a drug used in the treatment of chronic arsenic poisoning As such, it may share some pharmacokinetic properties with disulfiram
Result of Action
The molecular and cellular effects of SDDC’s action can vary widely depending on the specific enzymes and pathways affected. For example, SDDC has been found to inhibit the nephrotoxicity induced by cisplatin in mice . It also has the potential to modulate neurotransmitters
Action Environment
The action, efficacy, and stability of SDDC can be influenced by various environmental factors. For example, the presence of certain metals in the environment can affect SDDC’s ability to bind to and inhibit enzymes Additionally, factors such as pH and temperature can potentially influence the stability and activity of SDDC
準備方法
Synthetic Routes and Reaction Conditions: The traditional method for synthesizing sodium dibutyldithiocarbamate involves the reaction of dibutylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
C4H9NH2+CS2+NaOH→C4H9NCS2Na+H2O
This reaction typically occurs at room temperature and can be carried out in a single reactor .
Industrial Production Methods: In industrial settings, the synthesis of sodium dibutyldithiocarbamate is often optimized for higher yields and purity. This can involve the use of continuous flow reactors and controlled addition of reactants to ensure complete conversion. The product is usually purified by crystallization or other separation techniques to remove impurities.
Types of Reactions:
Oxidation: Sodium dibutyldithiocarbamate can undergo oxidation to form thiuram disulfides. This reaction is typically carried out using oxidizing agents such as iodine or hydrogen peroxide.
2C4H9NCS2Na+I2→(C4H9NCS2)2+2NaI
Substitution: The compound can also participate in nucleophilic substitution reactions, where the dithiocarbamate group acts as a nucleophile. For example, it can react with alkyl halides to form S-alkylated products.
C4H9NCS2Na+RX→C4H9NCS2R+NaX
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Alkylating Agents: Alkyl halides such as methyl iodide or ethyl bromide.
Major Products:
Thiuram Disulfides: Formed through oxidation.
S-Alkylated Dithiocarbamates: Formed through nucleophilic substitution.
類似化合物との比較
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of butyl groups.
Zinc dibutyldithiocarbamate: A zinc complex of dibutyldithiocarbamate, used as a vulcanization accelerator and in biomedical applications.
Uniqueness: Sodium dibutyldithiocarbamate is unique due to its specific alkyl group (butyl), which can influence its solubility, reactivity, and the stability of its metal complexes. This makes it particularly useful in applications where these properties are critical.
特性
CAS番号 |
136-30-1 |
|---|---|
分子式 |
C9H19NS2.Na C9H19NNaS2 |
分子量 |
228.4 g/mol |
IUPAC名 |
sodium;N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12); |
InChIキー |
DQUKJTRRFYJQAS-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)[S-].[Na+] |
異性体SMILES |
CCCCN(CCCC)C(=S)[S-].[Na+] |
正規SMILES |
CCCCN(CCCC)C(=S)S.[Na] |
Key on ui other cas no. |
136-30-1 |
物理的記述 |
Liquid |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium Dibutyldithiocarbamate in elastomeric polyisoprene production?
A1: Sodium Dibutyldithiocarbamate (SBUD) is listed as a potential component in an accelerator composition for elastomeric polyisoprene production []. While the provided abstract does not elaborate on the specific role of SBUD within the composition, it suggests that SBUD, along with other dithiocarbamates, thiazoles, and guanidines, contributes to the acceleration of the vulcanization process. Vulcanization is crucial for transforming raw rubber into durable materials with desirable properties like elasticity and strength.
Q2: Does the research mention any potential advantages or disadvantages of using Sodium Dibutyldithiocarbamate in this specific application compared to other similar compounds?
A2: Unfortunately, the provided abstract does not delve into the specific advantages or disadvantages of using SBUD compared to other compounds within the accelerator composition []. Further research and comparative studies would be needed to elucidate the unique contributions and potential drawbacks of SBUD in elastomeric polyisoprene production. Factors like vulcanization rate, crosslinking efficiency, and impact on the final material properties would be essential considerations for such a comparison.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


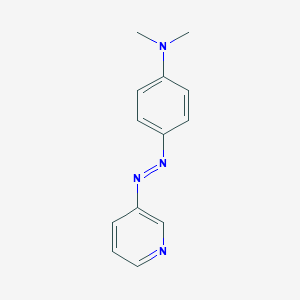
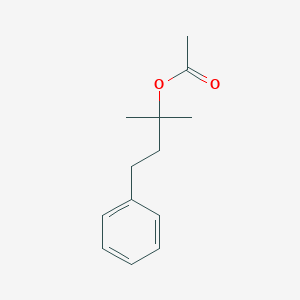
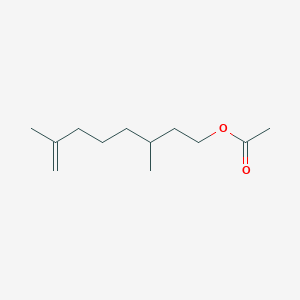
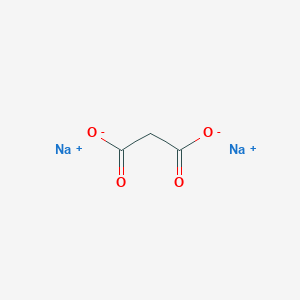
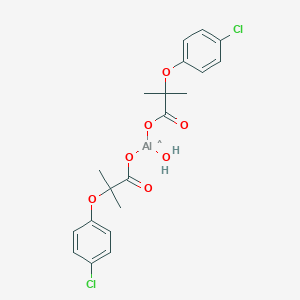
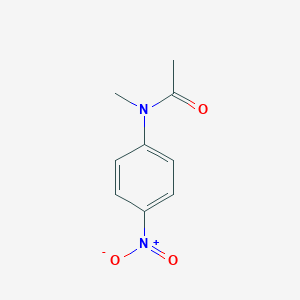
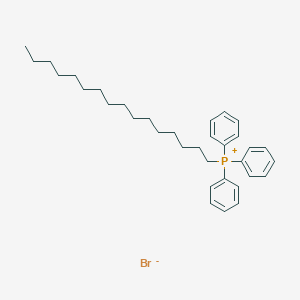
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
